ethyl 7,8-dichloro-4-({2-[(2-thienylcarbonyl)oxy]ethyl}amino)-3-quinolinecarboxylate
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Overview
Description
ethyl 7,8-dichloro-4-({2-[(2-thienylcarbonyl)oxy]ethyl}amino)-3-quinolinecarboxylate is a complex organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core substituted with ethyl, dichloro, and thiophene-carbonyl groups. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7,8-dichloro-4-({2-[(2-thienylcarbonyl)oxy]ethyl}amino)-3-quinolinecarboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of Chlorine Atoms: The dichloro substitution on the quinoline ring can be achieved through chlorination reactions using reagents such as phosphorus pentachloride or thionyl chloride.
Attachment of the Thiophene-Carbonyl Group: The thiophene-carbonyl group can be introduced through a Friedel-Crafts acylation reaction, where thiophene is reacted with an acyl chloride in the presence of a Lewis acid catalyst.
Formation of the Final Compound: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
ethyl 7,8-dichloro-4-({2-[(2-thienylcarbonyl)oxy]ethyl}amino)-3-quinolinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Alcohol derivatives of the quinoline compound.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
ethyl 7,8-dichloro-4-({2-[(2-thienylcarbonyl)oxy]ethyl}amino)-3-quinolinecarboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Investigated for its potential use in organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of ethyl 7,8-dichloro-4-({2-[(2-thienylcarbonyl)oxy]ethyl}amino)-3-quinolinecarboxylate involves its interaction with specific molecular targets. The compound can bind to DNA and proteins, interfering with their normal functions. This binding can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells. The exact molecular pathways involved may include the inhibition of topoisomerase enzymes and disruption of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline core.
Quinoline-3-carboxylate derivatives: Various derivatives with different substituents on the quinoline ring.
Uniqueness
ethyl 7,8-dichloro-4-({2-[(2-thienylcarbonyl)oxy]ethyl}amino)-3-quinolinecarboxylate is unique due to its specific combination of substituents, which confer distinct biological activities and chemical properties. The presence of the thiophene-carbonyl group and the dichloro substitution enhances its potential as a therapeutic agent and its reactivity in chemical synthesis.
Properties
Molecular Formula |
C19H16Cl2N2O4S |
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Molecular Weight |
439.3 g/mol |
IUPAC Name |
ethyl 7,8-dichloro-4-[2-(thiophene-2-carbonyloxy)ethylamino]quinoline-3-carboxylate |
InChI |
InChI=1S/C19H16Cl2N2O4S/c1-2-26-18(24)12-10-23-17-11(5-6-13(20)15(17)21)16(12)22-7-8-27-19(25)14-4-3-9-28-14/h3-6,9-10H,2,7-8H2,1H3,(H,22,23) |
InChI Key |
FMDQZRZTHSGIGF-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CN=C2C(=C1NCCOC(=O)C3=CC=CS3)C=CC(=C2Cl)Cl |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=C1NCCOC(=O)C3=CC=CS3)C=CC(=C2Cl)Cl |
Origin of Product |
United States |
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